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molecular formula C22H21N3O4 B8675151 Zinbo-5

Zinbo-5

Cat. No. B8675151
M. Wt: 391.4 g/mol
InChI Key: HOQIXOFZRLVXFJ-UHFFFAOYSA-N
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Patent
US07105680B1

Procedure details

A mixture of 7 (100 mg, 0.23 mmol) and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) in methanol (20 mL) was stirred overnight at room temperature. After the solvent was evaporated, ethyl acetate (20 mL) was added to the resulting residue which was neutralized by Na2CO3, washed with brine and water, dried over MgSO4, and concentrated in vacuo to give a pale yellow solid that was purified by silica gel column chromatography (ethyl acetate) and crystallized from ethanol to afford a white solid of Zinbo-5 (80 mg, 89%): 1H-NMR (500 MHz, CDCl3) δ3.95 (s, 3H), 3.96 (s, 3H), 4.01 (s, 2H), 4.21 (s, 2H), 6.66 (s, 1H), 7.17 (dd, 1H, J=7.5, 5.0 Hz), 7.31 (t, 1H, J=8.0 Hz), 7.37–7.40 (m, 2H), 7.41 (s, 1H), 7.48 (d, 1H, J=8.0 Hz),7.67 (t, 1H, J=7.5 Hz), 8.66 (d, 2H, J=5.0 Hz), 11.27 (s, 1H); Anal. Calcd for C22H21N3O4: C, 67.51; H, 5.41; N, 10.74. Found: C, 67.12; H, 5.25; N, 10.57.
Name
7
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([C:11]2[O:12][C:13]3[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][NH:21][CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=4)[C:14]=3[N:15]=2)=[C:5]([O:29]COC)[CH:4]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([C:11]2[O:12][C:13]3[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][NH:21][CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=4)[C:14]=3[N:15]=2)=[C:5]([OH:29])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
7
Quantity
100 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)OCOC
Name
Quantity
190 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (20 mL) was added to the resulting residue which
WASH
Type
WASH
Details
washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
that was purified by silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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